Methyl cis-9-undecenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cis-9-undecenoate, also known as methyl 10-undecenoate, is an unsaturated fatty acid ester with the molecular formula C12H22O2. It is a derivative of undecylenic acid and is characterized by a double bond at the ninth carbon position. This compound is commonly used in the fragrance and flavor industry due to its pleasant odor and is also a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl cis-9-undecenoate can be synthesized through the esterification of undecylenic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often involves the pyrolysis of castor oil to produce undecylenic acid, which is then esterified with methanol. This method is efficient and yields high purity products suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl cis-9-undecenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Hydrogenation can convert the double bond to a single bond, producing saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Produces saturated esters.
Substitution: Produces amides or alcohol derivatives.
Scientific Research Applications
Methyl cis-9-undecenoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems.
Industry: Utilized in the production of fragrances, flavors, and biodegradable polymers.
Mechanism of Action
The mechanism of action of methyl cis-9-undecenoate involves its interaction with various molecular targets. In biological systems, it can disrupt microbial cell membranes, leading to antimicrobial effects. In chemical reactions, its double bond and ester group provide reactive sites for various transformations .
Comparison with Similar Compounds
Similar Compounds
Methyl oleate: An ester of oleic acid with similar applications in organic synthesis and industry.
Methyl linoleate: An ester of linoleic acid used in the production of biodegradable polymers.
Methyl palmitate: A saturated ester used in cosmetics and pharmaceuticals.
Uniqueness
Methyl cis-9-undecenoate is unique due to its specific double bond position, which imparts distinct chemical reactivity and physical properties. Its pleasant odor and antimicrobial properties further distinguish it from other similar compounds .
Properties
CAS No. |
54299-07-9 |
---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
methyl (Z)-undec-9-enoate |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-4H,5-11H2,1-2H3/b4-3- |
InChI Key |
RHRCWCJKYPOGNT-ARJAWSKDSA-N |
Isomeric SMILES |
C/C=C\CCCCCCCC(=O)OC |
Canonical SMILES |
CC=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.